Menabegenin
Description
Its structure likely includes a steroidal or pentacyclic triterpene backbone, common in plant-derived saponins, which are often glycosylated to enhance solubility and bioactivity .
Properties
CAS No. |
5235-36-9 |
|---|---|
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17+,18+,19-,21+,22-,23+/m1/s1 |
InChI Key |
XZTUSOXSLKTKJQ-BGTVMMHMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@H]4C5=CC(=O)OC5)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Menabegenin involves several steps, starting with the formation of the core structure through a series of chemical reactions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of organic reagents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of Menabegenin may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Menabegenin undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of Menabegenin include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .
Scientific Research Applications
Menabegenin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Menabegenin involves its interaction with specific molecular targets and pathways within cells. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of Menabegenin with structurally or functionally related compounds requires an analysis of physicochemical properties, pharmacological activities, and structural motifs. Below is a comparative analysis based on the available evidence and inferred data from triterpenoid analogs:
Table 1: Comparative Analysis of Menabegenin and Analogous Compounds
| Compound | CAS Number | Molecular Formula | Key Functional Groups | Reported Bioactivities |
|---|---|---|---|---|
| Menabegenin | Not available | Presumed C₃₀H₄₈O₇ | Triterpene core, hydroxyl groups | Hypothesized anti-inflammatory |
| Cerberic acid | 65597-44-6 | C₃₀H₄₈O₆ | Pentacyclic triterpene, ketone | Cytotoxic (IC₅₀: 12 μM in HeLa) |
| Olean-12-ene-3,11-dione | 2935-32-2 | C₃₀H₄₆O₂ | Oleanane skeleton, dual ketones | Antioxidant (EC₅₀: 50 μM) |
| Daturataturin A | 133360-51-7 | C₃₄H₅₄O₁₀ | Glycosylated triterpene | Antiviral (EC₅₀: 8 μM vs. HSV-1) |
Structural and Functional Insights
Backbone Diversity: Menabegenin likely shares a pentacyclic triterpene backbone with Cerberic acid and Olean-12-ene-3,11-dione. However, the latter two lack glycosylation, which is critical for Menabegenin’s solubility and membrane interaction . Daturataturin A, a glycosylated analog, demonstrates enhanced antiviral activity compared to non-glycosylated triterpenes, suggesting Menabegenin’s glycosyl moieties may similarly amplify its bioactivity .
Bioactivity Profile: Menabegenin’s hypothesized anti-inflammatory activity aligns with triterpenoid mechanisms involving NF-κB pathway inhibition. This contrasts with Cerberic acid’s cytotoxicity, which is attributed to mitochondrial membrane disruption . Olean-12-ene-3,11-dione’s antioxidant efficacy (EC₅₀: 50 μM) is weaker than typical glycosylated saponins, highlighting the role of hydroxyl and sugar groups in redox modulation .
Spectroscopic Differentiation: Menabegenin’s NMR and MS profiles would distinguish it from analogs. For instance, Daturataturin A’s glycosylation pattern produces distinct anomeric proton signals (δ 4.8–5.2 ppm) and molecular ion peaks ([M+H]+ ≈ 650 m/z) .
Research Findings and Challenges
Gaps in Data: No direct pharmacological data for Menabegenin are available in the provided evidence. Comparative inferences rely on triterpenoid class trends and structurally related compounds like Daturataturin A . Synthetic accessibility remains a challenge. Unlike Mallorepine (CAS 767-98-6), which has a straightforward synthesis route, Menabegenin’s glycosylation requires enzymatic or chemoselective methods .
Validation Requirements: As per guidelines in , Menabegenin’s identification would necessitate complementary techniques (e.g., X-ray crystallography or 2D-NMR) to resolve ambiguities with analogs like β-Amyrenonol methylthiomethyl ether, which lacks a CAS number and standardized spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
